Product packaging for 5-Fluoro-3-piperazino benzofuran(Cat. No.:)

5-Fluoro-3-piperazino benzofuran

Cat. No.: B8317171
M. Wt: 220.24 g/mol
InChI Key: FQIJUOOMKCHHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-3-piperazino Benzofuran is a synthetic chemical hybrid of two privileged scaffolds in medicinal chemistry: the benzofuran ring and the piperazine moiety. This combination is strategically designed for developing targeted protein kinase inhibitors, with a specific research focus on oncology. The benzofuran core structure is recognized for its broad antitumor potential and ability to inhibit various kinases . The incorporation of a fluorine atom at the 5-position is a common strategy to enhance the compound's properties; halogen atoms like fluorine can improve binding affinity to enzymatic targets through the formation of halogen bonds and often influence the molecule's metabolic stability and membrane permeability . The piperazine ring is a highly versatile pharmacophore known to contribute to significant anticancer activity through diverse mechanisms, one of the most prominent being the inhibition of cyclin-dependent kinases (CDKs) . Research into analogous benzofuran-piperazine hybrids has demonstrated considerable promise. These compounds have shown potent inhibitory activity against CDK2, a kinase target validated for its role in the uncontrolled proliferation of various cancer cells, including those in pancreatic, breast, and lung cancers . Furthermore, such hybrid molecules have exhibited promising antiproliferative effects in vitro against specific human cancer cell lines, such as lung carcinoma (A549) and gastric carcinoma (SGC7901), while also showing potential anti-inflammatory properties . The primary research value of this compound lies in its application as a key intermediate or lead compound in drug discovery campaigns. It is particularly useful for investigating the structure-activity relationships (SAR) of Type II kinase inhibitors, which bind to an inactive enzyme conformation and can offer advantages in selectivity and prolonged target engagement . This product is intended for laboratory research purposes only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13FN2O B8317171 5-Fluoro-3-piperazino benzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

IUPAC Name

1-(5-fluoro-1-benzofuran-3-yl)piperazine

InChI

InChI=1S/C12H13FN2O/c13-9-1-2-12-10(7-9)11(8-16-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2

InChI Key

FQIJUOOMKCHHAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=COC3=C2C=C(C=C3)F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Fluoro 3 Piperazino Benzofuran and Analogous Derivatives

Established Synthetic Approaches to the Benzofuran (B130515) Core

The benzofuran scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic routes for its construction. These methods can be broadly categorized into cyclization reactions and metal-catalyzed syntheses.

Intramolecular Cyclization Reactions in Benzofuran Ring Construction

Intramolecular cyclization is a fundamental strategy for assembling the benzofuran ring. This approach typically involves creating a precursor that contains a phenol (B47542) and a suitably functionalized side chain, which then undergoes ring closure.

A common method involves the reaction of salicylaldehydes with compounds like ethylchloroacetate or α-haloketones. acs.org Another powerful technique is the acid-catalyzed dehydration of α-phenoxy-β-ketoesters, which effectively closes the furan (B31954) ring to yield the benzofuran derivative. nih.gov For instance, using sulfuric acid under mild conditions can facilitate this transformation. nih.gov

Radical cyclizations also offer an efficient route. Aryl radicals, generated from aryl iodides, can undergo intramolecular addition to a tethered allene, forming a benzylic radical which can then be trapped to form the final benzofurylethylamine product. thieme-connect.de This method is notable for its tolerance of various functional groups. thieme-connect.de Furthermore, oxidative cyclization of ortho-cinnamyl phenols using a palladium catalyst and an oxidant like benzoquinone provides a direct route to 2-benzyl benzofurans. organic-chemistry.org

A metal-free alternative involves an SNAr/intramolecular cyclization cascade. In this approach, an acetylene (B1199291) group activates an ortho-positioned leaving group for nucleophilic aromatic substitution, and the incoming nucleophile subsequently cyclizes onto the acetylene to form the furan ring in a 5-endo-dig process. rsc.org This method is advantageous as it avoids transition metals and can be performed in water or DMSO. rsc.org

Palladium-Mediated and Other Catalytic Methods for Benzofuran Synthesis

Transition metal catalysis, particularly with palladium, has revolutionized benzofuran synthesis, allowing for milder reaction conditions and broader substrate scope. nih.govscielo.org.mx

Palladium-catalyzed methods often involve the coupling of a phenol derivative with an alkyne. A classic approach is the Sonogashira cross-coupling reaction between iodophenols and terminal alkynes, co-catalyzed by palladium and copper, which proceeds via an intramolecular cyclization. nih.gov Easily prepared palladium nanoparticles have also been used to catalyze a one-pot synthesis of benzofurans from 2-hydroxyaryl halides and terminal alkynes under ambient conditions. scielo.org.mxorganic-chemistry.org These catalytic systems are often recyclable, aligning with the principles of green chemistry. scielo.org.mxorganic-chemistry.org

Other palladium-catalyzed routes include:

The reaction of o-iodophenols with acyl chlorides and phosphorus ylides, enabled by a copper catalyst. organic-chemistry.org

A carbonylative intramolecular synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols, using formic acid as a carbon monoxide source. rsc.org

The direct arylation and ring closure of benzofuran with aryl iodides to form more complex structures, proceeding through a Heck-type oxyarylation mechanism. acs.org

Beyond palladium, other metals like nickel, copper, and rhodium are also employed. acs.orgnih.gov Nickel catalysts can facilitate the intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.org Copper iodide has been used in a one-pot synthesis involving o-hydroxy aldehydes, amines, and alkynes in an eco-friendly deep eutectic solvent. acs.org

Table 1: Comparison of Catalytic Methods for Benzofuran Synthesis
Catalyst SystemReactantsKey FeaturesReference
PdNPs / PPh3Aryl/Alkyl Acetylenes and o-IodophenolsOne-pot, mild conditions, recyclable catalyst. organic-chemistry.org
Pd(OAc)2 / bpyAryl Boronic Acid and 2-(2-formylphenoxy) AcetonitrilesSynthesizes benzoyl-substituted benzofurans. nih.gov
(PPh3)PdCl2 / CuITerminal Alkynes and IodophenolsClassic Sonogashira coupling followed by cyclization. nih.gov
[PdCl2(CH3CN)2] / Benzoquinoneortho-Cinnamyl PhenolsRegioselective 5-exo-trig oxidative cyclization. organic-chemistry.org
Nickel CatalystAryl Halides and Aryl KetonesIntramolecular nucleophilic addition. organic-chemistry.org

Strategies for Introducing the Piperazine (B1678402) Moiety onto the Benzofuran Scaffold

Once the benzofuran core is established, the next critical step is the installation of the piperazine ring. This is most commonly achieved through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions for Piperazine Attachment

The attachment of a piperazine ring to a benzofuran scaffold is typically accomplished via a nucleophilic substitution (SN2) reaction. This requires a benzofuran derivative that has been functionalized with a good leaving group, such as a halogen, at the desired position.

For instance, a 3-(bromomethyl)benzofuran (B3032707) derivative can react with an N-substituted piperazine. nih.gov The reaction is generally performed in a suitable solvent like acetone, with a base such as potassium carbonate to neutralize the HBr formed during the reaction. nih.gov The addition of a catalytic amount of potassium iodide can enhance the reaction yield by acting as a nucleophilic assistant in the SN2 mechanism. nih.gov

Similarly, a chloroacetamide group attached to the benzofuran ring can be displaced by various substituted piperazines to form the desired products. gazi.edu.tr The piperazine acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine atom. gazi.edu.trresearchgate.net

Formation of Benzofuran-Piperazine Intermediates

The synthesis of the target compound often proceeds through a key benzofuran-piperazine intermediate, which can then be further modified. nih.gov A general strategy involves first synthesizing a benzofuran with an electrophilic center. For example, a 2-benzoylbenzofuran can be prepared, which is then reacted with piperazine. nih.gov In this case, the piperazine displaces a leaving group on the benzoyl moiety or another part of the scaffold. The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures to ensure completion. nih.gov

Another approach involves activating the 3-position of the benzofuran ring. The 3-methyl group of a 2-carboxyethyl-3-methylbenzofuran can be brominated using N-bromosuccinimide (NBS) to create an electrophilic bromomethyl group. nih.gov This intermediate, a 3-(bromomethyl)benzofuran derivative, is then primed for reaction with a nucleophilic piperazine to form the crucial benzofuran-piperazine linkage. nih.gov

Table 2: Synthesis of Benzofuran-Piperazine Derivatives
Benzofuran PrecursorReagentConditionsProduct TypeReference
3-(Bromomethyl)benzofuran derivativeN-phenylpiperazineK2CO3, KI (cat.), Acetone, reflux3-(Piperazinylmethyl)benzofuran nih.gov
N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamideSubstituted piperazinesNot specifiedDibenzofuran-piperazine derivatives gazi.edu.tr
2-Benzoylbenzofuran derivative (with leaving group)PiperazineK2CO3, DMF, 110 °CBenzofuran-piperazine intermediate nih.gov

Targeted Fluorination Techniques for 5-Fluoro-3-piperazino benzofuran

The introduction of a fluorine atom into an aromatic system can significantly alter its biological properties. nih.govnih.gov For the synthesis of this compound, fluorination can theoretically be performed at different stages of the synthesis.

A common and effective strategy is to begin the synthesis with an already fluorinated precursor. For example, starting with a 4-fluorophenol (B42351) derivative ensures that the fluorine atom is correctly positioned in the final benzofuran ring. nih.gov The synthesis of 5-fluoro-6-(piperazin-1-yl)-benzoxazoles, a structurally similar class of compounds, begins with 3-chloro-4-fluorophenol, which is nitrated and then further elaborated. nih.gov A similar approach, starting with a 4-fluoroaniline, is used to synthesize 5-fluoroaminobenzothiazoles. elsevierpure.com This "fluorine-in" approach avoids potentially harsh and non-selective late-stage fluorination reactions.

Direct fluorination of the benzofuran ring system is also possible, although controlling the regioselectivity can be challenging. Reagents like trifluorofluorooxymethane have been used to fluorinate benzofuran, leading to fluoro-substituted products after treatment with a base. rsc.org However, such methods may produce a mixture of isomers and require careful optimization to achieve the desired 5-fluoro substitution. The presence of directing groups on the benzofuran ring can influence the position of electrophilic fluorination.

Given the challenges of late-stage fluorination, building the molecule from a fluorinated starting material, such as 4-fluorophenol, represents a more controlled and widely applicable method for accessing the 5-fluoro-benzofuran scaffold.

Regioselective Introduction of Fluorine onto the Benzofuran Ring

The precise placement of a fluorine atom on the benzofuran scaffold is a critical step that significantly influences the molecule's properties. Control over the regiochemistry of fluorination can be challenging and is often substrate-dependent. Research has focused on both the direct fluorination of a pre-formed benzofuran ring and the cyclization of fluorinated precursors.

Electrophilic fluorination is a prominent strategy for the direct introduction of fluorine. Reagents such as Selectfluor™ (F-TEDA-BF₄) are widely used for this purpose. nih.gov The fluorination of 2-substituted benzo[b]furans using Selectfluor™ in a mixture of acetonitrile (B52724) and water has been shown to efficiently produce 3-fluoro-2-hydroxy-2-substituted benzo[b]furans. These intermediates can then be dehydrated to yield the corresponding 3-fluorinated 2-substituted benzo[b]furans. nih.gov The regioselectivity is driven by the electronic characteristics of the benzofuran ring, with the electron-rich C3 position being a common site for electrophilic attack.

Classical methods for synthesizing aryl fluorides, such as the Balz-Schiemann reaction, can also be adapted, although newer methods are often preferred to avoid harsh conditions. organic-chemistry.org An alternative approach involves constructing the benzofuran ring from precursors that already contain the fluorine atom. For instance, a strategy starting from easily accessible propargylic fluorides can lead to gem-difluorodihydrobenzofurans through an intramolecular oxa-Michael addition. aub.edu.lb Subsequent palladium-catalyzed defluorination can then yield monofluorinated benzofurans. aub.edu.lb

The choice of methodology often depends on the desired substitution pattern and the availability of starting materials. When multiple positions on the aromatic portion of the benzofuran are unsubstituted, achieving regioselectivity can be complex, and mixtures of isomers may result. oregonstate.edu Therefore, the directing effects of existing substituents are paramount in achieving a single, desired regioisomer.

Table 1: Comparison of Regioselective Fluorination Methodologies for Benzofuran Scaffolds This is an interactive table. You can sort and filter the data by clicking on the headers.

Method Fluorinating Agent Typical Position of Fluorination Key Features & Conditions Reference
Electrophilic Fluorination Selectfluor™ C3 Reaction proceeds via a 3-fluoro-2-hydroxy intermediate; suitable for 2-substituted benzofurans. nih.gov
Cyclization of Fluorinated Precursor DAST on propargylic ketones C2 (gem-difluoro) Forms gem-difluorodihydrobenzofurans, which can be further modified. aub.edu.lb
Ipso-Substitution Acetyl hypofluorite (B1221730) (AcOF) Varies (ipso to boronic acid) Effective for converting aryl boronic acids to aryl fluorides; regioselectivity can be an issue with certain substitution patterns. organic-chemistry.org

Optimization of Reaction Conditions for Fluorinated Benzofuran-Piperazine Synthesis

Once a regioselectively fluorinated benzofuran intermediate is obtained, the next critical step is the introduction of the piperazine moiety. The synthesis of the target compound, this compound, typically involves a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. Optimization of the reaction conditions is essential to maximize yield, minimize side products, and ensure the scalability of the process.

A common synthetic strategy involves the reaction of a halogenated fluorobenzofuran (e.g., 3-bromo-5-fluorobenzofuran) with piperazine. This nucleophilic aromatic substitution or, more commonly, a catalyzed coupling reaction requires careful optimization of several parameters. Ullmann-type or Buchwald-Hartwig amination reactions are frequently employed for this C-N bond formation. For instance, the synthesis of 5-(piperazin-1-yl)benzofuran derivatives has been achieved from 5-bromobenzofuran (B130475) precursors using an Ullmann-type reaction. researchgate.net Adapting this to a fluorinated analogue would involve optimizing the catalyst system (e.g., copper or palladium salts), ligand, base, solvent, and temperature.

The optimization process systematically evaluates the impact of each parameter. Key variables include:

Catalyst and Ligand: The choice of the metal catalyst (e.g., Pd₂(dba)₃, CuI) and the supporting ligand (e.g., Xantphos, BINAP) is critical for catalytic activity and selectivity.

Solvent: The polarity and boiling point of the solvent (e.g., Toluene, Dioxane, DMF) influence the solubility of reactants and the reaction temperature, thereby affecting reaction rates and yields. scielo.br

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can reduce reaction times but may also lead to the formation of degradation products. scielo.brresearchgate.net Finding the optimal balance is crucial for an efficient process. scielo.br

An alternative route involves building the benzofuran ring onto a pre-existing piperazine-substituted phenol. This multi-step process, which may involve an Sₙ2 reaction followed by acid-catalyzed cyclization and dehydration, presents its own set of optimization challenges at each stage. nih.gov

Table 2: Optimization Parameters for Synthesis of Fluorinated Benzofuran-Piperazine Derivatives This is an interactive table. You can sort and filter the data by clicking on the headers.

Parameter Variable Typical Range/Options Effect on Reaction Reference
Catalyst System Metal Source Pd(OAc)₂, Pd₂(dba)₃, CuI Affects catalytic turnover and reaction efficiency. researchgate.net
Ligand Xantphos, BINAP, Phenanthroline Influences catalyst stability and reductive elimination step. organic-chemistry.org
Base Type K₂CO₃, Cs₂CO₃, NaOtBu, K₃PO₄ Impacts reaction rate and can prevent catalyst deactivation. researchgate.net
Solvent Polarity/Type Dioxane, Toluene, DMF, Acetonitrile Affects solubility of reactants and reaction temperature. scielo.br
Temperature Range 80 - 120 °C Influences reaction kinetics; higher temps can increase degradation. oregonstate.eduresearchgate.net

| Reaction Time | Duration | 4 - 24 hours | Optimized to ensure complete conversion without significant side product formation. | scielo.br |

Structure Activity Relationship Sar Elucidation of 5 Fluoro 3 Piperazino Benzofuran Derivatives

Impact of Fluorine Substitution on Biological Activity and Receptor Affinitynih.govnih.gov

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netnih.gov For benzofuran (B130515) derivatives, the presence and position of a fluorine atom can significantly influence their biological activity and binding affinity to target receptors. nih.govnih.gov Halogen additions to the benzofuran ring have been shown to cause a notable increase in anticancer activities. nih.gov

Positional Significance of Fluorine on the Benzofuran Ringnih.govresearchgate.net

The position of a halogen atom on the benzofuran ring is a critical determinant of its biological activity. nih.govresearchgate.net For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity in a series of urokinase-type plasminogen activator (uPA) inhibitors. nih.gov This enhancement is likely due to the ability of halogens at the para position of the benzofuran to form favorable hydrophobic interactions. nih.gov While direct SAR data for 5-fluoro substitution on the 3-piperazino benzofuran scaffold is specific, the general principles of halogen substitution suggest that the 5-position would also have a significant impact. The electron-withdrawing nature of fluorine at this position can influence the electronic properties of the entire benzofuran ring system, affecting interactions with biological targets. nih.gov Studies on other halogenated benzofurans have shown that substitution at various positions is a key factor in their cytotoxic activity. nih.govresearchgate.net

A study on ursolic acid derivatives found that a 4-fluorobenzyl and piperazine (B1678402) moiety were the crucial functional groups for anticancer activity. nih.gov In another example, a series of 5-fluoro-1H-indole piperazine derivatives were evaluated for antidepressant activity, highlighting the importance of the fluorine atom in achieving the desired pharmacological profile. researchgate.net

Electronic and Steric Contributions of the Fluoro Group to Ligand-Target Interactionsnih.govnih.gov

Fluorine, being the most electronegative element, exerts a strong influence on the physicochemical properties of a molecule. nih.govnih.gov Its introduction into a ligand can modulate absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The C-F bond is highly polarized, which can lead to multipolar interactions with protein backbones, significantly enhancing ligand affinity. nih.govacs.org

Electronic Effects: The strong electron-withdrawing effect of fluorine can alter the pKa of nearby functional groups, potentially improving bioavailability and receptor affinity. nih.gov This inductive effect can also deactivate adjacent positions on the aromatic ring against metabolic oxidation, for instance by Cytochrome P450 enzymes, which can prolong the drug's half-life. nih.gov The presence of fluorine can lead to the formation of "halogen bonds," an attractive interaction between the electrophilic halogen and nucleophilic sites on a target molecule, which can improve binding affinity. nih.gov

Steric Contributions: Fluorine has a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å). nih.gov This means it can often replace a hydrogen atom without causing significant steric hindrance, while still providing unique electronic properties. nih.gov However, even this small increase in size can be significant. In some cases, fluorine atoms can engage in direct contact with amino acid residues or participate in water-mediated polar interactions within a binding pocket. researchgate.net The specific orientation of the C-F bond relative to a target's functional groups, such as a carbonyl group, can lead to remarkably close and stabilizing orthogonal multipolar interactions. nih.gov

Derivative TypeFluorine PositionImpact on ActivityReference
2-Benzofuranyl uPA InhibitorPosition 42-fold increase in potency (Ki = 88 nM) nih.gov
Ursolic Acid Derivative4-FluorobenzylCrucial for anticancer activity nih.gov
1H-Indole piperazinePosition 5Key for antidepressant activity profile researchgate.net
Thrombin InhibitorNot specified5-fold increase in potency nih.gov

Structural Requirements of the Piperazine Moiety for Optimal Biological Responsenih.govnih.govtandfonline.com

The piperazine ring is a common "privileged scaffold" in drug discovery, valued for its versatile binding properties and its ability to improve the pharmacokinetic profile of drug candidates. nih.govjocpr.com Its two nitrogen atoms can be functionalized to fine-tune activity and solubility. nih.gov

Compound ClassPiperazine N-SubstituentObserved ActivityReference
Benzofuran-piperazine hybridKeto-substituent (e.g., compound 16 )Potent anti-inflammatory (IC₅₀ = 5.28 μM) and anticancer activity (IC₅₀ = 0.12 μM against A549) nih.gov
Benzofuran-piperazine hybridAlkyl or Aryl substituentsWeaker anti-inflammatory activity nih.gov
Benzofuran-piperazine hybridPyridyl substituentNo significant anti-inflammatory activity nih.gov
Dibenzofuran-piperazine derivative2-Furoyl moietyHigh inhibition of arachidonic acid-induced platelet aggregation tandfonline.com

Conformational Analysis and Flexibility of the Piperazine Ringnih.govacs.org

The piperazine ring typically adopts a chair conformation. nih.gov However, NMR studies have shown that the protons of the piperazine ring can appear as broad singlets, which suggests a rapid exchange between axial and equatorial arrangements. tandfonline.comnih.gov This conformational flexibility can be crucial for binding to a biological target.

Interestingly, structural analyses of some drug-protein complexes have revealed that the piperazine moiety can adopt a high-energy twist-boat conformation when bound. acs.org This indicates that while the chair form is more stable in solution, the energy penalty to adopt a less favorable conformation can be overcome by favorable binding interactions with the target protein. acs.org Strategies to lock the piperazine conformation, for example by cyclizing it with another part of the core structure, have been employed to improve chemical stability and optimize binding affinity by pre-organizing the molecule into its bioactive conformation. acs.org

Modifications of the Benzofuran Core and their SAR Implicationsnih.govrsc.orgnih.gov

Early SAR studies on benzofurans indicated that substitutions at the C-2 position were often crucial for cytotoxic activity. nih.gov The introduction of ester groups or various heterocyclic rings at this position has been a common strategy to modulate activity. nih.govrsc.org Similarly, substitutions at other positions, such as C-5 and C-6 with groups like hydroxyl, halogen, or amino groups, have been shown to be closely related to the antibacterial and anticancer activity of benzofuran derivatives. nih.govrsc.org For instance, in one study, the array order of methyl, acrylate, and carboxylate groups on the benzofuran scaffold was found to be a basic requirement for inhibitory activity against human umbilical vein endothelial cell (HUVEC) proliferation, a key process in angiogenesis. researchgate.net The fusion of the benzofuran with other heterocyclic moieties is another strategy that has been used to create novel derivatives with unique pharmacological profiles. nih.gov

Effects of Other Substituents on the Benzofuran Ring System

The substitution pattern on the benzofuran ring of 5-fluoro-3-piperazino benzofuran derivatives plays a significant role in modulating their biological activity. Medicinal chemists have systematically introduced various substituents onto the benzofuran nucleus to probe their effects on potency and selectivity. nih.govnih.gov

Halogenation of the benzofuran ring is a common strategy. researchgate.net For instance, the introduction of a fluorine atom at specific positions can lead to a significant increase in activity. In a series of amiloride-benzofuran derivatives, the addition of a fluorine atom at the 4-position of the 2-benzofuranyl moiety resulted in a twofold increase in potency and inhibitory activity against urokinase-type plasminogen activator (uPA). nih.gov While not directly on the 5-fluoro-3-piperazino scaffold, this highlights the potential impact of additional fluorine atoms.

The presence of a 5-fluoro substituent is a key feature of the parent compound. Further substitutions on the benzene (B151609) portion of the benzofuran ring can fine-tune the electronic and steric properties of the molecule, influencing its interaction with biological targets. For example, the presence of a chlorine atom at the 5-position and a methyl group at the 3-position are noted in various benzofuran derivatives, suggesting that these positions are key for modification and potential biological activity. ontosight.ai

The following table summarizes the effects of various substituents on the benzofuran ring based on studies of related derivative classes.

Position of Substitution Substituent Observed Effect on Activity Reference Compound Class
4FluorineTwo-fold increase in potencyAmiloride-benzofuran derivatives
5ChlorineInvestigated for biological activity3-methyl-2-nitrobenzofuran
3MethylInvestigated for biological activity5-chloro-2-nitrobenzofuran

Hybridization with Additional Heterocyclic Units

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively used with the benzofuran scaffold to create novel derivatives with enhanced biological activities. nih.govresearchgate.net The 3-piperazino group in the core compound already represents a form of hybridization. Further modifications often involve the piperazine moiety or the benzofuran ring itself.

One approach involves linking the benzofuran core to other heterocyclic systems. For example, novel hybrid compounds of benzofuran and N-aryl piperazine have been synthesized and shown to possess anti-inflammatory and anticancer activities. researchgate.net The N-aryl piperazine linker is considered to enhance the biological activity compared to an unsubstituted benzofuran. researchgate.net

Other heterocyclic units that have been hybridized with benzofuran include:

Triazine: A series of benzofuran-triazine based compounds were synthesized and showed antibacterial activity. tdl.org Compound 8e from this series was identified as the most active. tdl.org

Oxadiazole: Benzofuran-1,3,4-oxadiazole hybrids have been developed and evaluated in silico as potential inhibitors of M. tuberculosis Polyketide Synthase 13. nih.gov

Pyrazoline and Thiazole: Benzofuran-based pyrazoline-thiazole derivatives have been synthesized and tested for their antimicrobial activities. nih.gov

Indole (B1671886): Novel series of benzofuran and indole derivatives were designed and evaluated as tubulin polymerization inhibitors, with some compounds showing strong antiproliferative activities. nih.gov

These examples demonstrate that the this compound scaffold can serve as a versatile template for the creation of new hybrid molecules with a wide range of potential therapeutic applications.

Hybrid Heterocycle Target/Activity Example Finding
N-aryl piperazineAnti-inflammatory, AnticancerConsidered more biologically active than unsubstituted benzofuran. researchgate.net
TriazineAntibacterialCompound 8e showed the most potent activity. tdl.org
1,3,4-OxadiazoleAntitubercularScaffolds showed excellent binding energies against Mtb Pks13 enzyme. nih.gov
IndoleAnticancer (Tubulin inhibition)Benzofuran-indole hybrids exhibited strong antiproliferative activity. nih.gov

Computational Chemistry Approaches in SAR Studies

Computational chemistry has become an indispensable tool in the SAR studies of benzofuran derivatives, providing insights that guide the synthesis and evaluation of new compounds. researchgate.net These in silico methods are cost-effective and efficient for predicting the properties of potential drug candidates. scite.ai

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand the binding interactions between a ligand and its target protein at the molecular level. researchgate.netjazindia.com

For benzofuran derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various biological targets. For instance, docking studies of benzofuran-triazine derivatives into the active site of dihydrofolate reductase (DHFR) revealed good interactions through hydrogen bonding and hydrophobic interactions. tdl.org In another study, docking of benzofuran-1,3,4-oxadiazole derivatives into the active site of the Mtb Pks13 enzyme showed significant binding energies, comparable to a standard inhibitor. nih.gov

The key interactions identified through molecular docking for various benzofuran derivatives include:

Hydrogen Bonds: Formation of hydrogen bonds with key amino acid residues in the active site is crucial for stabilizing the ligand-protein complex. nih.gov

Hydrophobic Interactions: The benzofuran ring and other aromatic moieties often engage in hydrophobic interactions with nonpolar residues of the target protein. tdl.orgnih.gov

π-π Interactions: Slipped π-π stacking interactions between the benzofuran ring system and aromatic residues of the protein can also contribute to binding affinity. nih.gov

These simulations provide a rational basis for the observed biological activities and guide the design of new derivatives with improved binding affinity.

In Silico Predictions for Compound Optimization and Pharmacophore Modeling

Beyond molecular docking, a range of other in silico methods are employed for compound optimization and pharmacophore modeling of benzofuran derivatives.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can then be used to screen large compound libraries to identify new potential hits. nih.govresearchgate.net For instance, a pharmacophore model was generated for benzofuran-1,2,3-triazole hybrids to identify novel inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov

ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial for evaluating the drug-likeness of compounds. nih.gov In silico tools can predict these properties based on the chemical structure, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further development. researchgate.netnih.gov Several studies on benzofuran derivatives have utilized tools like SwissADME and OSIRIS Property Explorer for these predictions. jazindia.comnih.gov

The combination of these computational approaches allows for a more focused and efficient drug discovery process, enabling the rational design and optimization of this compound derivatives as potential therapeutic agents.

Preclinical Pharmacological Investigations and Identification of Biological Targets for 5 Fluoro 3 Piperazino Benzofuran Derivatives

Kinase Inhibition Profiles and Mechanisms

Derivatives of the 3-piperazino benzofuran (B130515) scaffold have been identified as potent inhibitors of several protein kinases that are crucial for cell cycle progression and signal transduction pathways in cancer. nih.govsemanticscholar.org The incorporation of a piperazine (B1678402) ring, a common moiety in many bioactive molecules, often facilitates interactions with kinase active sites. nih.gov Furthermore, benzofuran-based structures are known to mediate anticancer effects through the inhibition of various protein kinases. nih.gov

A series of 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel and potent type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov This inhibition is significant as CDK2 is a key regulator of cell cycle progression. Unlike type I inhibitors that bind to the ATP-binding site in the active conformation of the kinase, these type II inhibitors anchor within the allosteric back pocket of the CDK2 kinase domain. nih.gov This mechanism involves the thiosemicarbazide, semicarbazide, or acylhydrazone linker of the derivatives forming hydrogen bonds with the N-lobe αC helix (Glu51) and the DFG-motif aspartate residue (Asp145). nih.gov

Several compounds from this series demonstrated potent inhibitory activity against CDK2, with IC50 values in the nanomolar range, comparable or superior to the reference inhibitor staurosporine (B1682477). nih.gov

Table 1: CDK2 Inhibitory Activity of 3-(Piperazinylmethyl)benzofuran Derivatives

Compound IC50 (nM) nih.gov
9h 40.91
11d 41.70
11e 46.88
13c 52.63
Staurosporine (Reference) 56.76

IC50 values represent the concentration required for 50% inhibition of kinase activity.

While specific data on the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by 5-fluoro-3-piperazino benzofuran derivatives is not extensively detailed in the reviewed literature, the broader families of both piperazine and benzofuran derivatives have established roles as VEGFR-2 inhibitors. nih.govnih.gov The piperazine moiety is a key structural feature in some potent anticancer compounds that exert their effects through VEGFR-2 inhibition. nih.gov

For instance, research on benzofuran-chalcone derivatives has identified potent VEGFR-2 inhibitors, with one compound (5c) exhibiting an exceptionally low IC50 value of 1.07 nM. nih.gov Separately, studies on piperazinylquinoxaline derivatives have yielded compounds with sub-micromolar IC50 values against VEGFR-2, with the most active compound showing an IC50 of 0.192 µM. nih.gov Although these scaffolds differ from the specific this compound structure, the findings underscore the potential of the benzofuran and piperazine moieties to target this critical angiogenesis-related kinase.

Benzofuran derivatives have been successfully designed as novel and potent inhibitors of Lysine-specific histone demethylase 1 (LSD1), an enzyme that has emerged as a promising target in cancer therapy. nih.gov Through a strategy of scaffold hopping and conformational restriction, a series of benzofuran derivatives were synthesized that potently suppressed the enzymatic activity of LSD1. nih.gov

One representative compound, 17i , demonstrated excellent LSD1 inhibition with an IC50 value of 0.065 μM. nih.gov Molecular docking studies supported the binding modes of these compounds. nih.gov While this specific study does not detail a 5-fluoro-3-piperazino substitution on the active benzofuran scaffold, other research has noted that piperazine derivatives can exert anticancer activity through LSD1 inhibition, suggesting a potential synergistic contribution of these moieties. nih.gov

New series of benzofuran-based derivatives have been synthesized and evaluated for their ability to inhibit Phosphoinositide 3-Kinase (PI3K). semanticscholar.org The PI3K pathway is central to regulating cell proliferation, growth, and survival, and its aberrant activation is implicated in many cancers. semanticscholar.org

Several synthesized benzofuran compounds showed good inhibitory activity against the PI3Kα isoform, with IC50 values in the low micromolar range. semanticscholar.org Molecular docking studies indicated that these compounds interact effectively with essential residues for inhibition, such as Val851. semanticscholar.org

Table 2: PI3Kα Inhibitory Activity of Benzofuran Derivatives

Compound IC50 (µM) semanticscholar.org
8 4.1
9 7.8
11 20.5
LY294002 (Reference) 6.18

IC50 values represent the concentration required for 50% inhibition of kinase activity.

Preclinical data specifically detailing the inhibition of B-Raf kinase by this compound derivatives are limited in the available literature. B-Raf is a key component of the MAPK/ERK signaling pathway and a frequently mutated proto-oncogene in various cancers. nih.govnih.gov While many B-Raf inhibitors have been developed, they typically belong to other chemical classes, such as diarylamides or 7-azaindole (B17877) derivatives. nih.gov However, it is noteworthy that piperazine moieties are present in some multi-kinase inhibitors that target the RAF family. For example, a compound featuring a methyl-piperazine moiety was found to occupy an allosteric site on B-Raf. This suggests that the piperazine group can play a role in binding to this kinase, though specific data for the benzofuran scaffold is needed.

There is currently a lack of specific preclinical research on the inhibitory activity of this compound derivatives against the c-Met tyrosine kinase. The c-Met receptor and its ligand, HGF, play significant roles in tumor progression and metastasis, making it an important therapeutic target. Current small molecule c-Met inhibitors in development or clinical use are based on various other heterocyclic scaffolds. While piperazine-containing compounds have been explored as c-Met inhibitors, dedicated studies on the benzofuran-piperazine scaffold in this context have not been detailed in the reviewed sources.

Endoplasmic Reticulum Kinase (PERK) Inhibition

Current research available within the reviewed literature does not specifically detail the activity of this compound derivatives as inhibitors of the Endoplasmic Reticulum Kinase (PERK). While fluorinated heterocyclic compounds have been investigated for various enzymatic inhibitory activities, direct evidence linking this specific benzofuran structure to PERK inhibition is not prominently featured in the provided sources. nih.gov

Receptor Modulation Activities

Derivatives of the this compound scaffold have demonstrated significant interactions with several G protein-coupled receptors (GPCRs), indicating a broad potential for modulating key signaling pathways in the central nervous system and periphery. nih.gov

The piperazinyl-benzofuran structure is a key component of compounds designed to interact with the serotonin (B10506) system. One notable example, vilazodone, which contains a piperazinyl-benzofuran-carboxamide structure, is a selective serotonin reuptake inhibitor (SSRI) with partial agonist activity at the 5-HT1A receptor. nih.gov In preclinical studies, this dual action leads to a more significant increase in extracellular serotonin levels in brain regions like the frontal cortex and ventral hippocampus compared to conventional SSRIs. nih.gov Specifically, acute administration of this compound resulted in a 527% increase in serotonin in the frontal cortex and a 558% increase in the ventral hippocampus. nih.gov Functional assays in Sf9 cells confirmed its partial agonism, achieving 69% of the maximal effect of a full 5-HT1A agonist. nih.gov Other aryl piperazine derivatives have also been designed and synthesized to show high affinity for the 5-HT1A receptor, with some compounds exhibiting Ki values as low as 0.44 nmol/L. thieme-connect.com

Table 1: Preclinical Effects of a Piperazinyl-Benzofuran Derivative on the Serotonin System

Parameter Finding Brain Region Reference
Receptor Activity Partial agonist at 5-HT1A receptors N/A nih.gov
Neurotransmitter Level 527% increase in extracellular 5-HT Frontal Cortex nih.gov

| Neurotransmitter Level | 558% increase in extracellular 5-HT | Ventral Hippocampus | nih.gov |

The benzofuran-piperazine scaffold has been identified as a promising framework for developing antagonists of histamine (B1213489) receptors H3 and H4, which are targets for treating inflammatory conditions and neurological disorders. nih.govcapes.gov.br A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives were synthesized and evaluated for their binding affinity to these receptors. nih.gov The N-allyl-substituted derivative, LINS01004, showed the highest affinity for the H3 receptor with a pKi of 6.40. nih.govcapes.gov.br A related compound, the 5-chloro substituted LINS01007 (1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine), displayed moderate affinity for the H4 receptor with a pKi of 6.06. nih.govcapes.gov.br Functional assays confirmed that these compounds act as antagonists with no intrinsic activity. nih.govcapes.gov.br The antagonism of the H4 receptor by LINS01007 has been shown to prevent the development of DSS-induced colitis in mice, highlighting its anti-inflammatory potential. nih.gov

Table 2: Binding Affinities of Benzofuran-Piperazine Derivatives for Histamine Receptors

Compound Substitution Target Receptor Binding Affinity (pKi) Reference
LINS01004 N-allyl H3 6.40 nih.govcapes.gov.br

| LINS01007 | 5-chloro, 4-methyl | H4 | 6.06 | nih.govcapes.gov.br |

Beyond serotonergic and histaminergic systems, benzofuran derivatives have been explored as modulators of other GPCRs. Histamine H3 and H4 receptors themselves are members of the GPCR class A family. nih.gov Additionally, novel benzofuran-based derivatives have been discovered as potent and selective agonists for the sphingosine-1-phosphate receptor subtype 1 (S1P1), another important GPCR involved in regulating lymphocyte egress from lymphoid tissues. researchgate.net One such derivative, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid, is a potent S1P1 agonist with over 1000-fold selectivity over the S1P3 receptor. researchgate.net

Anti-inflammatory Mechanisms in Preclinical Models

The anti-inflammatory properties of fluorinated benzofuran derivatives have been substantiated in various preclinical models. nih.gov Certain derivatives effectively suppress lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov These compounds were shown to decrease the secretion of inflammatory mediators, with IC50 values for interleukin-6 (IL-6) and Chemokine (C-C) ligand 2 ranging from 1.2–9.04 μM and 1.5–19.3 μM, respectively. nih.gov

The H4 receptor antagonist LINS01007, a 5-chloro-benzofuran-piperazine derivative, demonstrated significant anti-inflammatory effects in a mouse model of colitis. nih.gov Treatment with this compound led to a reduction in histological signs of inflammation, such as edema and neutrophilic infiltration. nih.gov Furthermore, it significantly lowered the levels of key inflammatory markers including prostaglandin (B15479496) E2 (PGE2), COX-2, IL-6, nuclear factor-kappa B (NF-κB), and STAT3 in both serum and tissue. nih.gov This suggests that the anti-inflammatory action of this class of compounds is mediated, at least in part, through the antagonism of the H4 receptor and subsequent downregulation of major inflammatory signaling pathways. nih.gov

Anti-tumor and Cytotoxic Activities in Cancer Cell Lines

The benzofuran core, especially when combined with piperazine and halogen substitutions, is a key feature in the design of novel anticancer agents. nih.govnih.gov The inclusion of a fluorine atom can significantly enhance binding affinity and cytotoxic activity. nih.gov

Piperazine-based benzofurans have demonstrated highly selective and potent cytotoxic activity against multiple human cancer cell lines, including MCF-7 (breast), A549 (lung), HeLa (cervical), HCT116 (colon), and SGC7901 (gastric), with IC50 values often below 10 μM. nih.gov

A separate study focused on 3-(piperazinylmethyl)benzofuran derivatives identified them as novel type II inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Several of these compounds exhibited potent CDK2 inhibitory activity, with IC50 values as low as 40.91 nM, which is more potent than the reference inhibitor staurosporine (IC50 of 56.76 nM). nih.gov These derivatives also showed promising antiproliferative activity against various cancer cell lines, while exhibiting significantly less cytotoxicity towards normal lung fibroblast (MRC-5) cells, indicating a degree of selectivity for cancerous cells. nih.gov

Table 3: Cytotoxic and Inhibitory Activities of Benzofuran-Piperazine Derivatives

Compound Type Biological Target / Cell Line Activity (IC50) Reference
Piperazine-based benzofurans MCF-7, A549, HeLa, HCT116, SGC7901 < 10 μM nih.gov
3-(piperazinylmethyl)benzofuran (Compound 9h) CDK2 40.91 nM nih.gov
3-(piperazinylmethyl)benzofuran (Compound 11d) CDK2 41.70 nM nih.gov
3-(piperazinylmethyl)benzofuran (Compound 11e) CDK2 46.88 nM nih.gov
3-(piperazinylmethyl)benzofuran (Compound 13c) CDK2 52.63 nM nih.gov

Efficacy against Various Human Cancer Cell Lines (e.g., A549, MCF-7, HeLa, Panc-1, SGC7901)

Derivatives of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines, indicating their potential as broad-spectrum anticancer agents. Research has highlighted the efficacy of these compounds against lung (A549), breast (MCF-7), cervical (HeLa), and pancreatic (Panc-1) cancer cells. researchgate.netwaocp.org

For instance, a series of novel benzofuran derivatives linked to a dipiperazine moiety were synthesized and evaluated for their in vitro anticancer activity against HeLa and A549 cell lines. The results indicated that these derivatives exerted a potent antitumor effect. Specifically, compounds 8c and 8d showed significant antitumor activity against the A549 cell line, with IC50 values of 0.12 μM and 0.43 μM, respectively. researchgate.net

Further studies on other benzofuran derivatives have also shown promising results. For example, some derivatives have exhibited selective cytotoxic activity against HCC1806, HeLa, and A549 cell lines. researchgate.net Hybrid compounds of benzofuran and chalcone (B49325) have been identified as potent inhibitors of VEGFR-2, a key target in cancer therapy. researchgate.net Additionally, certain hybrid compounds were found to be highly potent against five strains of human tumor cell lines, with some showing selective activity against breast carcinoma (MCF-7). researchgate.net

The strategic modification of the benzofuran scaffold, such as the introduction of a piperazine moiety, has been shown to be a crucial factor in enhancing the cytotoxic activity of these compounds. nih.gov The synergistic effect of combining the benzofuran core with other heterocyclic rings like piperazine has emerged as a promising approach for developing potent anticancer drugs. nih.gov

Table 1: In Vitro Inhibitory Activities of Selected Benzofuran Derivatives

Compound Cell Line IC50 (μM)
8c A549 0.12 researchgate.net
8d A549 0.43 researchgate.net

This table showcases the half-maximal inhibitory concentration (IC50) of specific benzofuran derivatives against the A549 human lung cancer cell line, as reported in the cited literature.

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Further investigation into the mechanism of action of compound 8d revealed that it could significantly induce apoptosis in A549 cells. researchgate.net This finding is supported by other studies on related benzofuran derivatives. For example, a novel synthetic benzofuran derivative, designated "Benfur," was found to induce apoptosis in p53-positive cells. nih.gov Cell cycle analysis showed that this compound arrested Jurkat T-lymphocytes in the G2/M phase of the cell cycle in a dose- and time-dependent manner. nih.gov This G2/M arrest is a common mechanism for anticancer drugs, preventing the cell from dividing and proliferating.

Similarly, a study on 3-(piperazinylmethyl)benzofuran derivatives demonstrated that the most potent compounds, 9h and 11d , caused cell cycle arrest in the G2/M phase in the Panc-1 pancreatic cancer cell line. nih.gov An Annexin V-FITC apoptosis assay confirmed that the cell death caused by these compounds was due to physiological apoptosis rather than necrosis. nih.gov These derivatives led to a notable increase in the percentages of both early and late apoptotic cells. nih.gov

The ability of these compounds to trigger apoptosis is often linked to their interaction with key regulatory proteins. The study on "Benfur" indicated that its apoptotic effect is predominantly dependent on the p53 tumor suppressor protein. nih.gov

Selective Cytotoxicity towards Cancerous Cells over Normal Cells

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to normal, healthy cells. Several studies have indicated that derivatives of this compound exhibit such selective cytotoxicity.

Research on 3-(piperazinylmethyl)benzofuran derivatives showed that while they were potent against the A-549 cancerous lung cell line, they had a significantly higher IC50 value on normal human lung fibroblast (MRC-5) cells. nih.gov The most potent compounds, 9e , 9h , 11d , and 13b , displayed selectivity indices (SI) greater than 3, with some reaching as high as 24.75. nih.gov This indicates a promising therapeutic window, suggesting that these compounds could be effective against cancer at concentrations that are less harmful to normal cells. nih.gov

This selectivity is a key determinant of a drug's safety profile. The ability of certain benzofuran derivatives to induce apoptosis in cancer cells while being non-toxic towards normal cells highlights their potential for developing safer chemotherapeutic agents. nih.gov For instance, one study highlighted a benzofuran derivative that was selectively cytotoxic toward a human breast cancer cell line (MCF-7) but non-toxic to normal breast cells (MRC5). nih.gov

The structural modifications at the C-2 position of the benzofuran ring have been identified as crucial for influencing the selectivity of these compounds towards cancer cells. nih.gov

Antimicrobial and Antiviral Efficacy

Beyond their anticancer properties, benzofuran derivatives, including those with piperazine substitutions, have been investigated for their antimicrobial and antiviral activities. The benzofuran scaffold is a common feature in many compounds with a broad spectrum of biological activities. nih.govtaylorandfrancis.com

Studies have shown that benzofuran derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govtaylorandfrancis.com For example, certain synthetic benzofuran derivatives have demonstrated significant antibacterial activity against Enterococcus faecalis and antifungal activity against Candida albicans. cuestionesdefisioterapia.com The antimicrobial efficacy is often influenced by the nature of the substituents on the benzofuran skeleton. taylorandfrancis.com

In the context of antiviral research, the piperazine moiety is recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds, including several FDA-approved antiviral drugs. researchgate.net While direct studies on the antiviral properties of this compound are not extensively detailed in the provided results, the known antiviral potential of the piperazine core suggests this is a promising area for future investigation. researchgate.net The combination of the benzofuran and piperazine rings could lead to the development of novel agents with dual anticancer and antimicrobial or antiviral properties.

Applications in Molecular Imaging: Binding to β-Amyloid Plaques for PET Studies

Fluorinated benzofuran derivatives have emerged as promising candidates for the development of radiotracers for Positron Emission Tomography (PET) imaging, specifically for detecting β-amyloid plaques in the brains of patients with Alzheimer's disease. nih.govnih.gov The ability to non-invasively visualize these plaques would be a significant advancement for early diagnosis and for monitoring the effectiveness of treatments. nih.gov

A series of fluorinated benzofuran derivatives were synthesized and evaluated for their ability to bind to Aβ(1-42) aggregates. nih.gov In vitro binding assays demonstrated that these compounds exhibited high affinity for the aggregates, with Ki values in the nanomolar range. nih.govnih.gov

One particular radiofluorinated derivative, [18F]17 , showed intense labeling of β-amyloid plaques in brain sections of a transgenic mouse model of Alzheimer's disease. nih.govnih.gov This compound also displayed high uptake in the brain, a crucial characteristic for a successful PET imaging agent. nih.govnih.gov These findings suggest that fluorinated benzofuran derivatives, potentially including those with a 5-fluoro substitution, hold significant promise as PET radiotracers for the in vivo imaging of β-amyloid plaques. nih.gov

Future Perspectives in Medicinal Chemistry and Drug Discovery of 5 Fluoro 3 Piperazino Benzofuran

Lead Compound Identification and Optimization for Targeted Therapies

The identification of a lead compound is a critical first step in the drug discovery pipeline. The 5-fluoro-3-piperazino benzofuran (B130515) core has served as a foundational template for the generation of numerous derivatives with potent biological activities, particularly in the realm of oncology.

A notable area of focus has been the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. tandfonline.comnih.govdoaj.orgresearchgate.netnih.gov CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Researchers have successfully synthesized and optimized 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. nih.govdoaj.orgnih.gov Through a hybridization strategy, the benzofuran and piperazine (B1678402) building blocks were linked to various aromatic semicarbazide, thiosemicarbazide, or acylhydrazone tails. nih.govdoaj.orgnih.gov This approach led to the identification of compounds with potent CDK2 inhibitory activity. For instance, compounds 9h , 11d , and 11e demonstrated significant inhibitory concentrations (IC50) against CDK2. nih.govdoaj.orgnih.gov

The optimization process often involves a detailed exploration of the structure-activity relationships (SAR). Studies have shown that the nature and position of substituents on the benzofuran ring and the piperazine moiety play a crucial role in determining the potency and selectivity of the compounds. nih.gov The introduction of a fluorine atom, for example, has been consistently shown to increase the anticancer activities of benzofuran derivatives. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to the target protein. nih.gov

The following table summarizes the inhibitory activities of selected benzofuran-piperazine derivatives against CDK2 and various cancer cell lines, illustrating the outcomes of lead optimization efforts.

CompoundTargetIC50 (nM)Antiproliferative Activity (Cancer Cell Line)IC50 (µM)Reference
9h CDK240.91Panc-1 (Pancreatic)0.94 nih.govdoaj.org
MCF-7 (Breast)2.92 nih.govdoaj.org
A-549 (Lung)1.71 nih.govdoaj.org
11d CDK241.70Panc-1 (Pancreatic)- nih.govdoaj.org
11e CDK246.88-- nih.govdoaj.org
13c CDK252.63-- nih.govdoaj.org
Staurosporine (B1682477) (Reference) CDK256.76-- nih.govdoaj.org

These findings underscore the potential of 5-fluoro-3-piperazino benzofuran derivatives as lead compounds for the development of targeted cancer therapies. Further optimization strategies could involve exploring a wider range of substitutions on the aromatic tail to enhance interactions with the CDK2 kinase domain. nih.govdoaj.orgnih.gov

Rational Design Principles for Next-Generation Benzofuran-Piperazine Scaffolds

The success in identifying potent benzofuran-piperazine inhibitors has been significantly aided by the application of rational drug design principles. This approach leverages computational tools and a deep understanding of the target's three-dimensional structure to design molecules with improved affinity and selectivity.

A key strategy has been the hybridization of the benzofuran and piperazine pharmacophores. nih.govnih.gov This involves combining two distinct structural motifs known to possess biological activity to create a new hybrid molecule with potentially enhanced or novel properties. The benzofuran scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. nih.gov The piperazine ring, another important moiety, is frequently incorporated into drug candidates to modulate their physicochemical properties and target interactions. nih.gov

Molecular docking simulations have been instrumental in guiding the design of these hybrid molecules. nih.govnih.gov By predicting the binding mode of the designed compounds within the active site of the target protein, researchers can prioritize the synthesis of molecules that are most likely to be active. For instance, in the design of CDK2 inhibitors, docking studies have helped to ensure that the designed inhibitors can adopt the common binding pattern of type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. nih.govnih.gov

The design strategy for novel CDK2 type II inhibitors based on the benzofuran-piperazine scaffold often involves:

A core benzofuran-piperazine unit: This provides the fundamental framework for interaction with the kinase.

A flexible linker: This connects the core unit to a "tail" group.

An aromatic tail: This portion of the molecule is designed to anchor the inhibitor into a specific region of the kinase domain through hydrogen bonding and other non-covalent interactions. nih.govnih.gov

The following table outlines key rational design principles for developing next-generation benzofuran-piperazine scaffolds.

Design PrincipleRationaleKey Structural ElementsReference
Hybridization Combine the favorable properties of benzofuran and piperazine scaffolds to create novel chemical entities with enhanced biological activity.Benzofuran core, Piperazine linker nih.govnih.gov
Structure-Based Design Utilize the three-dimensional structure of the target protein to design inhibitors with high affinity and selectivity.Molecular docking, Pharmacophore modeling nih.govnih.gov
Fluorine Substitution Incorporate fluorine atoms to improve metabolic stability, binding affinity, and other pharmacokinetic properties.5-Fluoro substitution on the benzofuran ring nih.gov
Modulation of Physicochemical Properties Modify the scaffold to optimize properties such as solubility, permeability, and bioavailability.Introduction of polar groups, Alteration of lipophilicity nih.gov

By adhering to these rational design principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop next-generation inhibitors with superior therapeutic profiles.

Expanding the Therapeutic Potential of Fluorinated Benzofuran-Piperazine Compounds

While the primary focus of research on this compound derivatives has been in oncology, there is growing evidence to suggest that their therapeutic potential extends to other disease areas. The unique structural features of this scaffold, particularly the presence of the fluorine atom and the piperazine moiety, can be leveraged to develop agents for a variety of indications.

Anti-inflammatory Activity: Inflammation is a complex biological response that is implicated in a wide range of diseases, including autoimmune disorders, cardiovascular disease, and neurodegenerative conditions. Several studies have reported the anti-inflammatory properties of benzofuran derivatives. nih.govnih.govnih.govresearchgate.net Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to be efficient anti-inflammatory agents. nih.govnih.gov For instance, certain compounds have demonstrated the ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. nih.gov One study identified a benzofuran-piperazine derivative, compound 16 , as a potent anti-inflammatory agent with an IC50 of 5.28 µM for NO inhibition. researchgate.net

Antiviral Activity: The emergence and re-emergence of viral infections highlight the urgent need for new antiviral therapies. Benzofuran derivatives have been investigated for their antiviral activity against a number of DNA and RNA viruses. nih.gov For example, specific benzofuran derivatives have shown activity against respiratory syncytial virus and influenza A virus. nih.gov The incorporation of a fluorine atom can enhance the antiviral potency of heterocyclic compounds. researchgate.net While specific studies on the antiviral activity of this compound are limited, the known antiviral properties of the broader benzofuran class suggest that this is a promising area for future investigation.

The following table highlights the diverse therapeutic potential of fluorinated benzofuran-piperazine and related compounds.

Therapeutic AreaTarget/MechanismKey FindingsReference
Anti-inflammatory Inhibition of NO productionCompound 16 showed an IC50 of 5.28 µM. researchgate.net
Inhibition of pro-inflammatory cytokinesFluorinated benzofurans suppressed the secretion of inflammatory mediators. nih.govnih.gov
Antiviral Inhibition of viral replicationCertain benzofuran derivatives exhibited specific activity against RSV and influenza A. nih.gov
HIV inhibitory activityA fluorinated benzoimidazolylpyrrole derivative showed high potency. researchgate.net

Q & A

Q. What are the recommended synthetic pathways for 5-Fluoro-3-piperazino benzofuran, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves multi-step protocols, including halogenation, nucleophilic substitution, and cyclization. For example, sulfonylation of the benzofuran core followed by piperazine coupling under anhydrous conditions (e.g., using dichloromethane as a solvent) is a common approach. Column chromatography (hexane/ethyl acetate gradients) is often employed for purification . Reaction temperature control (e.g., 273 K for oxidation steps) and stoichiometric ratios of reagents like 3-chloroperoxybenzoic acid are critical for minimizing side products .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound derivatives?

  • X-ray crystallography : SHELXL and ORTEP-III are widely used for determining bond lengths, angles, and crystal packing. For example, planar deviations in the benzofuran ring (<0.006 Å) and dihedral angles between substituents (e.g., 80.96° for sulfonyl derivatives) provide insights into conformational stability .
  • NMR and Mass Spectrometry : 19F NMR^{19}\text{F NMR} is critical for tracking fluorine substitution, while high-resolution mass spectrometry confirms molecular weight and purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Standard PPE (gloves, goggles) and fume hoods are mandatory due to potential respiratory and dermal hazards. Avoid static discharge during handling, and store the compound in airtight containers at 2–8°C. Emergency measures for spills include using sand or inert absorbents, followed by ethanol rinsing .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, piperazine substitution) influence the biological activity of this compound analogs?

  • Fluorine Substitution : Fluorine at the 5-position enhances metabolic stability and electronegativity, improving binding to hydrophobic enzyme pockets (e.g., HCV NS5B polymerase inhibition) .
  • Piperazine Modifications : N-alkylation of the piperazine ring alters pharmacokinetics; bulkier groups reduce solubility but increase target specificity. For example, 4-fluorophenyl-piperazine derivatives show enhanced antiviral activity (EC50_{50} < 100 nM) .

Q. What challenges arise in resolving crystallographic data for this compound derivatives, and how can they be mitigated?

Challenges include disorder in sulfonyl or piperazine groups and weak diffraction due to flexible substituents. Strategies:

  • Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Apply SHELXL’s restraints for thermal parameters and AFIX commands for methyl group optimization .
  • Analyze π-π stacking interactions (e.g., centroid separations ~3.7 Å) to validate packing models .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound in drug discovery pipelines?

  • High-Throughput Screening : Use cell-based luciferase assays (e.g., HCV replicon systems) to evaluate EC50_{50} and cytotoxicity (CC50_{50}) .
  • Focused Libraries : Synthesize analogs with systematic variations (e.g., halogen swaps, heterocycle replacements) to map SAR trends. For example, replacing fluorine with chlorine increases lipophilicity but may reduce target affinity .

Q. What pharmacological mechanisms are hypothesized for this compound derivatives, based on structural analogs?

  • Enzyme Inhibition : Piperazine-linked benzofurans inhibit viral polymerases (e.g., HCV NS5B) by binding to allosteric sites, as seen in nesbuvir analogs .
  • Apoptosis Induction : Derivatives with acrylic acid substituents (e.g., ethyl carboxylates) trigger caspase-3 activation in leukemia cell lines (K562) .

Q. How should researchers address contradictory data in SAR studies for this compound class?

  • Validation Methods : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular EC50_{50}).
  • Crystallographic Validation : Resolve co-crystal structures to confirm binding modes, especially when piperazine flexibility leads to divergent activity .

Methodological Recommendations

  • Data Analysis : Use software like SHELX (for crystallography) and Schrödinger Suite (for molecular docking) to correlate structural features with activity .
  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) rigorously to ensure batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.